molecular formula C12H17N3O B12123036 N-(piperidin-1-ylmethyl)pyridine-3-carboxamide

N-(piperidin-1-ylmethyl)pyridine-3-carboxamide

Cat. No.: B12123036
M. Wt: 219.28 g/mol
InChI Key: PCADOPGPQIAFIZ-UHFFFAOYSA-N
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Description

N-(piperidin-1-ylmethyl)pyridine-3-carboxamide is a compound that features a piperidine ring attached to a pyridine ring via a carboxamide linkage. This compound is part of a broader class of piperidine derivatives, which are known for their significant roles in pharmaceuticals and organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-1-ylmethyl)pyridine-3-carboxamide typically involves the reaction of piperidine with pyridine-3-carboxylic acid or its derivatives. One common method is the condensation reaction between piperidine and pyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-1-ylmethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(piperidin-1-ylmethyl)pyridine-3-carboxylic acid, while reduction may produce N-(piperidin-1-ylmethyl)pyridine-3-methanol .

Scientific Research Applications

N-(piperidin-1-ylmethyl)pyridine-3-carboxamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(piperidin-1-ylmethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carboxamide: Lacks the piperidine moiety but shares the pyridine carboxamide structure.

    N-(piperidin-1-ylmethyl)pyridine-2-carboxamide: Similar structure but with the carboxamide group at a different position on the pyridine ring.

    N-(piperidin-1-ylmethyl)pyridine-4-carboxamide: Another positional isomer with the carboxamide group at the 4-position

Uniqueness

N-(piperidin-1-ylmethyl)pyridine-3-carboxamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

N-(piperidin-1-ylmethyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H17N3O/c16-12(11-5-4-6-13-9-11)14-10-15-7-2-1-3-8-15/h4-6,9H,1-3,7-8,10H2,(H,14,16)

InChI Key

PCADOPGPQIAFIZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CNC(=O)C2=CN=CC=C2

Origin of Product

United States

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